Cordatolide E
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C20H24O6 |
|---|---|
Molecular Weight |
360.4 g/mol |
IUPAC Name |
5-hydroxy-6-(3-hydroxy-2-methylbutanoyl)-2,2,10-trimethyl-9,10-dihydropyrano[2,3-f]chromen-8-one |
InChI |
InChI=1S/C20H24O6/c1-9-8-13(22)25-19-14(9)18-12(6-7-20(4,5)26-18)17(24)15(19)16(23)10(2)11(3)21/h6-7,9-11,21,24H,8H2,1-5H3 |
InChI Key |
YBTZYMZAMUEVJB-UHFFFAOYSA-N |
SMILES |
CC1CC(=O)OC2=C(C(=C3C=CC(OC3=C12)(C)C)O)C(=O)C(C)C(C)O |
Canonical SMILES |
CC1CC(=O)OC2=C(C(=C3C=CC(OC3=C12)(C)C)O)C(=O)C(C)C(C)O |
Synonyms |
cordatolide E |
Origin of Product |
United States |
Natural Occurrence and Isolation Methodologies of Cordatolide E
Advanced Extraction and Purification Techniques for Cordatolide E
Chromatographic Separation Strategies
Vacuum Liquid Chromatography
Vacuum Liquid Chromatography (VLC) is a common and efficient preliminary separation technique used in the isolation of natural products like this compound. This method utilizes a sintered glass funnel under vacuum with a packed column of an adsorbent, typically silica (B1680970) gel. researchgate.net The crude extract, obtained from the initial solvent extraction of the plant material, is loaded onto the column. A gradient of solvents with increasing polarity is then passed through the column to separate the components of the extract into different fractions based on their affinity for the stationary phase.
In the context of isolating pyranocoumarins from Calophyllum species, a standardized scheme involving initial solvent-solvent partitioning is followed by VLC on silica gel. researchgate.net This step serves to fractionate the complex extract, concentrating the coumarin-containing portions for further purification.
Table 1: General Parameters for Vacuum Liquid Chromatography of Calophyllum Extracts
| Parameter | Description |
| Stationary Phase | Silica Gel |
| Initial Step | Solvent-solvent partitioning of the crude extract |
| Elution | Gradient elution with solvents of increasing polarity |
| Outcome | Fractionation of the extract to concentrate pyranocoumarins |
This table represents a generalized approach for VLC in the context of pyranocoumarin (B1669404) isolation from Calophyllum, as specific detailed parameters for this compound are part of a broader isolation strategy.
High-Performance Liquid Chromatography (HPLC) Applications in Isolation
Following the initial fractionation by VLC, High-Performance Liquid Chromatography (HPLC) is employed for the fine purification of this compound. HPLC offers higher resolution and is crucial for separating structurally similar compounds.
For the isolation of pyranocoumarins from Calophyllum, including what is understood to be this compound, a normal-phase HPLC method has been utilized. researchgate.net This involves a silica gel column and a specific solvent system to achieve separation. The fractions collected from the VLC that show the presence of the desired compounds are subjected to HPLC for final purification.
Table 2: Reported HPLC Conditions for Pyranocoumarin Isolation from Calophyllum
| Parameter | Specification |
| Chromatography Mode | Normal-Phase High-Performance Liquid Chromatography |
| Stationary Phase | Silica Gel Column |
| Mobile Phase | Hexane-Ethyl Acetate (EtOAc) |
| Solvent Ratio | 7:3 (v/v) |
| Purpose | Final purification of pyranocoumarins |
This data is based on the standardized scheme reported for the isolation of pyranocoumarins from the National Cancer Institute's Calophyllum collection. researchgate.net
Bioassay-Guided Fractionation Approaches
The isolation of this compound and related pyranocoumarins from Calophyllum species has often been directed by bioassay-guided fractionation. nih.govmdpi.com This strategy involves systematically testing the biological activity of the fractions obtained at each stage of the separation process to guide the purification of the active compounds.
In the case of coumarins from Calophyllum, the anti-HIV activity has been a key bioassay used to direct the isolation process. nih.govebi.ac.uk Extracts and subsequent fractions are tested for their ability to inhibit the replication of the Human Immunodeficiency Virus (HIV). The fractions exhibiting the highest activity are then selected for further separation, leading to the isolation of the specific bioactive compounds, such as this compound. nih.gov This approach ensures that the chemical isolation efforts are focused on the constituents with the desired biological properties.
Structural Elucidation and Stereochemical Characterization of Cordatolide E
Application of Advanced Spectroscopic Techniques for Structure Determination
Spectroscopic techniques are indispensable tools for deciphering the molecular structure of natural products like Cordatolide E. They provide insights into the types of atoms present, their connectivity, and the functional groups within the molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D)
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for determining the structure of organic molecules. Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are crucial for the complete assignment of this compound's structure.
1D NMR (¹H and ¹³C): Proton (¹H) NMR provides information about the number of different types of protons, their chemical environment (indicated by chemical shifts), and their neighboring protons (through spin-spin coupling). Carbon-13 (¹³C) NMR reveals the different carbon environments in the molecule. These spectra are fundamental for identifying characteristic signals corresponding to functional groups and structural motifs.
2D NMR: To establish the connectivity between atoms, various 2D NMR experiments are employed.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings, helping to trace out spin systems and establish connectivity through bonds.
HMQC (Heteronuclear Multiple Quantum Correlation) / HSQC (Heteronuclear Single Quantum Correlation): These techniques correlate protons directly bonded to carbons, allowing for the assignment of ¹³C signals based on their attached protons.
NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating Frame Overhauser Effect Spectroscopy): These experiments detect through-space correlations between protons that are spatially close, irrespective of their bonding. This information is critical for determining relative stereochemistry and conformational preferences.
The detailed analysis of ¹H and ¹³C chemical shifts, coupling constants, and the cross-peaks observed in 2D NMR experiments allows for the unambiguous assignment of all atoms in this compound, confirming its pyranocoumarin (B1669404) skeleton and the positioning of its substituents nih.govacs.orgscielo.org.mxgoogle.comanu.edu.aunih.gov.
Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Analysis
Mass spectrometry (MS) is essential for determining the molecular weight of a compound and, with high-resolution capabilities, its elemental composition.
Molecular Formula Determination: High-Resolution Mass Spectrometry (HRMS), such as HRFABMS (High-Resolution Fast Atom Bombardment Mass Spectrometry), provides precise mass measurements that allow for the calculation of the exact molecular formula of this compound. This is a critical first step in structure elucidation, confirming the number of atoms of each element present.
Fragmentation Analysis: Upon ionization, molecules can fragment in characteristic ways. Analyzing these fragmentation patterns, often obtained through techniques like Electron Ionization (EI) or Electrospray Ionization (ESI), provides clues about the structural subunits and the types of bonds present in the molecule. These fragments act like molecular "fingerprints," aiding in the confirmation of structural assignments derived from NMR data acs.orgscielo.org.mxanu.edu.auresearchgate.net.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy is used to study the electronic transitions within a molecule, particularly those involving π-electrons and non-bonding electrons. Molecules containing chromophores, such as conjugated systems or aromatic rings, absorb light in the UV-Vis region of the electromagnetic spectrum.
The UV-Vis spectrum of this compound would provide information about the presence and extent of conjugation within its pyranocoumarin framework. By analyzing the absorption maxima (λmax) and their intensities, researchers can gain insights into the electronic structure and confirm the presence of specific chromophoric groups, supporting the structural assignments made by other spectroscopic methods usm.myanu.edu.aunih.govresearchgate.nettechnologynetworks.comwikipedia.orgmsu.eduresearchgate.net.
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy probes the vibrational modes of molecules, providing information about the functional groups present. When a molecule absorbs IR radiation, specific bonds vibrate at characteristic frequencies.
The IR spectrum of this compound would reveal the presence of key functional groups such as carbonyl (C=O) groups, hydroxyl (O-H) groups, alkene (C=C) bonds, and ether linkages, which are typical components of pyranocoumarins. The identification of these functional groups through characteristic absorption bands (e.g., carbonyl stretches typically appear between 1650-1800 cm⁻¹, while O-H stretches are broad bands around 3200-3600 cm⁻¹) is crucial for corroborating the proposed structure clockss.orgscielo.org.mxgoogle.comanu.edu.aunih.govlibretexts.orgresearchgate.nettanta.edu.eglibretexts.orgspecac.comresearchgate.net.
Crystallographic Analysis for Definitive Structural Assignment
While spectroscopic methods provide extensive structural information, X-ray crystallography offers the most definitive method for determining the three-dimensional structure of a molecule, including bond lengths, bond angles, and absolute stereochemistry.
If this compound can be crystallized, X-ray diffraction analysis can provide an unambiguous confirmation of its molecular structure. This technique involves diffracting X-rays off a single crystal of the compound. The resulting diffraction pattern, analyzed through complex mathematical procedures, yields a three-dimensional electron density map from which the precise positions of all atoms can be determined anu.edu.auwikipedia.orgmdpi.comyorku.canih.gov. This method is particularly valuable for confirming the relative and absolute stereochemistry of chiral centers and the configuration of double bonds.
Stereochemical Configuration and Conformational Analysis
Establishing the precise three-dimensional arrangement of atoms (stereochemistry) is vital for understanding a molecule's biological activity and physical properties.
Stereochemical Configuration: The relative stereochemistry of this compound, such as the configuration of chiral centers and the geometry of any double bonds (e.g., E/Z isomerism), is typically elucidated through a combination of NMR techniques, particularly NOESY/ROESY experiments, which reveal through-space proximity of protons acs.orgtandfonline.comgoogle.comlibretexts.org. Comparison of spectral data with known compounds or the use of computational methods can also aid in assigning absolute stereochemistry. X-ray crystallography, when applicable, provides direct evidence for stereochemical assignments.
Conformational Analysis: Conformational analysis investigates the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For molecules like this compound, understanding its preferred conformations is important for predicting its interactions with biological targets. Techniques like NMR (e.g., lanthanide-induced shifts) and computational methods (e.g., molecular mechanics or quantum chemical calculations) are employed to study these conformational preferences libretexts.orgwikipedia.orgrsc.orgethz.ch.
Compound List
The following compounds were mentioned in the context of this article:
this compound
Calanolide B
Calanolide C
Calanolide E1
Calanolide E2
Calanolide F
Costatolide
Dihydrocostatolide
Inophyllum A
Inophyllum B
Pseudocordatolide C
Warfarin
BC 01_C1
BC 01_C2
BC 01_C3
Linoleic acid
R(-)-glycerol monolinoleate
Bis-dethio-(bis-methyl-thio)-gliotoxin
Fumiquinazoline-F
Fumiquinazoline-D
(Z,Z)-N,N'-[1-[(4-Hydroxy-phenyl)-methylene]-2-[(4-methoxy-phenyl)-methylene]-1,2-ethanediyl]-bis-formamide
Pyrazoline-3-one trimer
Tricho-9-ene-2α,3α,11α,16-tetraol
2'-deoxy-thymidine
Cerebroside A
Calanone
Soulattrolide
Suksdorfin
(3'R,4'R)-3'-acetoxy-4'-(isovaleryloxy)-3',4'-dihydroseselin
3',4'-di-O-(-)-camphonyl-(+)-cis-khellactone (DCK)
12-methoxycalanolide B
5-amino-2-(6-(2-hydroxyethyl)-3-oxononyl) cyclohex-2-enone
8-(aminomethyl)-7-hydroxy-1-(1-hydroxy-4-(hydroxylmethoxy)-2,3-dimethylbutyl)-2-methyl dodecahydro phenanthren-9(1H)-one
1-((E)-2-ethylhex-1-en-1-yl)2-((E)-2-ethylidenehexyl)cyclohexane-1,2-dicarboxylate
(η⁵-C₅Me₅Co)₂-μ-(η⁴:η⁴-C₉H₁₀)
(E,E)-3,7,11-Trimethyl-2,6,10-dodecatrien-1-yl diphosphate (B83284) (Farnesyl diphosphate, FPP)
5-Benzylimidazolidin-4-one derivatives
Elucidation of Dihydrocoumarin (B191007) Characteristics within this compound
Research has indicated that this compound, along with related compounds like calanolide A and B, are pyranocoumarins where the C3/C4 double bond, typically found in coumarins, is fully saturated, thus classifying them as dihydrocoumarins clockss.org. This saturation is a critical structural element that distinguishes them from other coumarin (B35378) derivatives.
The confirmation of the dihydrocoumarin framework in this compound is typically achieved through detailed analysis of Nuclear Magnetic Resonance (NMR) spectroscopy, including 1D (¹H, ¹³C) and 2D NMR experiments such as COSY, HSQC, and HMBC. These techniques allow for the precise assignment of proton and carbon signals, revealing the connectivity and spatial arrangement of atoms. Specifically, the absence of a characteristic olefinic proton signal in the ¹H NMR spectrum and the presence of saturated carbon signals in the ¹³C NMR spectrum would indicate the dihydrocoumarin structure. Mass spectrometry (MS) provides crucial information about the molecular weight and fragmentation patterns, further supporting the proposed structure.
While specific detailed spectroscopic data for this compound's dihydrocoumarin characteristics are not universally detailed in all accessible summaries, the classification as a dihydrocoumarin implies the presence of a saturated six-membered lactone ring fused to the aromatic system. The stereochemistry at the saturated carbons within this ring is also a critical aspect that requires rigorous determination, often through advanced NMR techniques or X-ray crystallography if suitable crystals can be obtained wikipedia.orgsydney.edu.au. The designation of stereochemical configurations (e.g., R/S) at chiral centers within the dihydrocoumarin ring is essential for understanding the molecule's three-dimensional shape and its interaction with biological targets wikipedia.orgyoutube.com.
Table 1: Key Spectroscopic Data for Dihydrocoumarin Elucidation (Illustrative)
| Spectroscopic Technique | Characteristic Observation for Dihydrocoumarin Moiety | Relevance to this compound |
| ¹H NMR | Absence of olefinic proton signals (e.g., ~5.5-6.5 ppm) | Confirms saturation of C3-C4 bond. |
| Presence of aliphatic proton signals (e.g., ~1.5-4.5 ppm) | Indicates saturated carbons in the lactone ring. | |
| ¹³C NMR | Signals for saturated carbons (e.g., ~20-70 ppm) in the lactone ring. | Confirms the presence of a saturated lactone ring. |
| Absence of olefinic carbon signals (e.g., ~100-160 ppm) at C3/C4. | Supports the dihydrocoumarin structure. | |
| Mass Spectrometry (MS) | Molecular ion peak corresponding to the molecular formula of this compound. | Provides molecular weight confirmation. |
| Fragmentation patterns consistent with a dihydrocoumarin structure. | Aids in structural verification. |
Note: Specific numerical values for this compound's spectroscopic data would typically be found in primary research publications detailing its isolation and characterization.
Chemical Classification and Structural Relationships Within the Coumarin Family
Classification of Cordatolide E as a Tricyclic Dihydropyranocoumarin
This compound is classified as a tricyclic coumarin (B35378), specifically a dihydropyranocoumarin. This classification stems from its core structure, which features a benzopyranone moiety fused with a dihydropyran ring, forming a tricyclic system. The term "tricyclic" refers to the three fused ring systems characteristic of this class of compounds. The presence of a dihydropyran ring fused to the coumarin core is a defining feature of this subclass of coumarins, often found in plants of the Calophyllum genus nih.govclockss.orgfrontiersin.org.
Comparative Structural Analysis with Other Calophyllum Coumarins
The Calophyllum genus is a prolific source of structurally related coumarins, including the well-studied calanolides and inophyllums. This compound shares significant structural similarities with these compounds, yet possesses distinct features that differentiate it within this chemical group.
Relationships to Calanolides (e.g., Calanolide (B8761490) A, E)
This compound is closely related to the calanolide family, which includes compounds like Calanolide A and Calanolide E. Both cordatolides and calanolides are characterized by their tetracyclic or tricyclic dipyranocoumarin structures nih.govtandfonline.comnih.gov. Research indicates that cordatolides and calanolides often share common biosynthetic precursors or pathways, leading to their co-occurrence in various Calophyllum species researchgate.net. For instance, Calanolide E2 and this compound have been described together in studies investigating novel compounds from Calophyllum lanigerum tandfonline.combiocrick.com. While both classes feature fused pyran rings, subtle differences in the substitution patterns and stereochemistry at chiral centers, particularly on the pyran rings, distinguish them nih.gov.
Relationships to Inophyllums (e.g., Inophyllum B, P)
The inophyllum group, including Inophyllum B and Inophyllum P, represents another major class of coumarins found in Calophyllum species, often exhibiting similar biological activities to calanolides and cordatolides, such as anti-HIV properties nih.govtandfonline.comnsf.gov.lkmdpi.comsci-hub.se. Cordatolides, including this compound, share structural resemblances with inophyllums, particularly in their pyranocoumarin (B1669404) framework nsf.gov.lk. Studies have shown that modifications to specific positions, such as the C-4 position, and the presence of certain functional groups on the pyran rings are crucial for their bioactivity, suggesting that variations in these regions contribute to the distinctions between cordatolides and inophyllums tandfonline.comsci-hub.semdpi.com. For example, some inophyllums possess a chromanone moiety instead of a chromanol, which impacts their activity mdpi.com.
Distinctions in Chromanol and Chromanone Ring Characteristics
The chromanol and chromanone ring systems within the pyranocoumarin structure are key areas of variation that lead to the diversity observed among Calophyllum coumarins. These rings are formed through cyclization processes involving hydroxyl or methoxy (B1213986) groups on the coumarin's benzene (B151609) ring frontiersin.org. Differences in the presence, substitution, and stereochemistry of these rings, particularly the oxygenation pattern and the nature of substituents, differentiate compounds like cordatolides from other Calophyllum coumarins. For instance, some inophyllums and calanolides may feature a chromanone moiety, whereas others, including potentially some cordatolides, might possess a chromanol ring, with these structural variations influencing their biological profiles clockss.orgmdpi.com.
Chemotaxonomic Significance of this compound in Calophyllum Species
The distribution of specific coumarins, such as this compound, within different species of the Calophyllum genus holds significant chemotaxonomic value. The presence of particular coumarin structures can serve as biochemical markers to distinguish between species or groups of species within the genus nih.govresearchgate.netresearchgate.net. While prenylated coumarins are found in many Calophyllum species, their distribution is not universal, suggesting that the presence of specific types, like cordatolides, can be indicative of evolutionary relationships or distinct chemotypes researchgate.net. Studies that isolate and characterize compounds like this compound from various Calophyllum species contribute to a deeper understanding of the genus's phytochemical diversity and its classification researchgate.netresearchgate.net.
Biosynthesis and Biogenetic Hypotheses of Cordatolide E
Proposed Primary Metabolic Pathways Leading to Coumarin (B35378) Scaffolds
The biosynthesis of coumarins, including the foundational scaffold for compounds like Cordatolide E, typically originates from primary metabolism, specifically the shikimate pathway, which yields the amino acid phenylalanine dergipark.org.trnih.govmdpi.comscirp.org. Phenylalanine is subsequently converted into trans-cinnamic acid through the action of phenylalanine ammonia (B1221849) lyase (PAL) dergipark.org.trnih.govmdpi.comscirp.org. Trans-cinnamic acid serves as a central intermediate, which is then hydroxylated to form p-coumaric acid or ferulic acid dergipark.org.trfrontiersin.org.
A critical step in the formation of simple coumarins involves the ortho-hydroxylation of cinnamoyl-CoA esters, such as p-coumaroyl-CoA or feruloyl-CoA dergipark.org.trfrontiersin.org. This hydroxylation, often catalyzed by 2-oxoglutarate-dependent dioxygenases (2OGDs), leads to intermediates like 6-hydroxyferuloyl-CoA or ortho-coumaroyl-CoA. These intermediates then undergo cyclization and lactone ring formation to yield basic coumarin structures such as umbelliferone (B1683723) or scopoletin (B1681571) dergipark.org.trfrontiersin.org. For instance, Feruloyl-CoA 6′-Hydroxylase1 (F6′H1) is a key enzyme in the ortho-hydroxylation of feruloyl-CoA to produce scopoletin frontiersin.orgnih.gov. Alternative pathways, such as those involving cinnamate (B1238496) 2-hydroxylase (C2H) and subsequent enzymatic steps, have also been proposed for coumarin biosynthesis dergipark.org.tr.
Hypothesized Post-Modification Steps in this compound Formation
As a pyranocoumarin (B1669404), this compound possesses an additional dihydropyran ring fused to the coumarin core. The formation of these fused ring systems involves post-modification steps beyond the initial coumarin scaffold synthesis. Based on studies of other pyranocoumarins, these modifications are hypothesized to involve the prenylation of the coumarin skeleton, followed by cyclization reactions to form the characteristic tetrahydropyran (B127337) ring nih.gov.
The prenylation step typically involves the attachment of isoprenoid units, derived from intermediates like dimethylallyl pyrophosphate (DMAPP), to specific positions on the coumarin structure. Following prenylation, cyclization occurs, often mediated by enzymes that facilitate the formation of the pyran ring. These cyclization mechanisms can involve epoxide intermediates and acid/base-assisted ring opening, leading to the fused pyranocoumarin structure characteristic of compounds like this compound nih.gov.
Enzymatic Machinery Implicated in Dihydropyranocoumarin Biosynthesis
The enzymatic machinery responsible for constructing the dihydropyran ring system in pyranocoumarins is crucial for the biosynthesis of compounds like this compound. Research has identified key enzyme classes involved in these transformations:
| Enzyme Class | Key Enzymes (Examples) | Proposed Function in Pyranocoumarin Biosynthesis | References |
| Prenyltransferases | PpPT1–3 | Catalyze the attachment of prenyl groups to the coumarin scaffold, forming linear or angular precursors. | nih.gov |
| CYP450 Cyclases | PpDC, PpOC | Mediate the cyclization of prenylated precursors into tetrahydropyran or tetrahydrofuran (B95107) ring systems. | nih.gov |
| 2-Oxoglutarate-Dependent Dioxygenases (2OGDs) | F6′H1, S8H | Involved in hydroxylation steps, which can precede or be integrated with cyclization processes. S8H hydroxylates scopoletin. | frontiersin.orgnih.gov |
These enzymes work in concert to convert the basic coumarin structure into more complex fused ring systems. The specific prenyltransferases and cyclases involved in this compound biosynthesis would be targeted to the appropriate coumarin precursors, ensuring the correct regiochemistry for pyran ring formation.
Comparative Biogenetic Studies with Related Natural Products (e.g., Cordycepin)
Comparative biogenetic studies are essential for understanding the evolutionary and metabolic relationships between different classes of natural products. Cordycepin (B1669437), a nucleoside analog, is primarily known for its production by fungi, particularly species of Cordyceps nih.gov. Its biosynthesis involves pathways distinct from those of coumarins. Studies on Cordyceps militaris have explored its metabolic routes for cordycepin production, identifying upregulated genes in pentose (B10789219) and glucuronate interconversion pathways and suggesting alternative metabolic routes associated with 3'-AMP nih.gov.
In contrast, this compound, being a coumarin derivative, originates from the phenylpropanoid pathway in plants. Therefore, direct comparative biogenetic studies between this compound and Cordycepin would highlight fundamental differences in their metabolic origins and the enzymatic machinery employed. While Cordycepin's biosynthesis is linked to nucleotide metabolism and fungal specific pathways, this compound's biogenesis is firmly rooted in plant secondary metabolism, involving enzymes of the phenylpropanoid pathway and subsequent prenylation and cyclization steps.
Compound and Enzyme Glossary:
This compound: A tricyclic pyranocoumarin natural product.
Coumarin: A class of organic chemical compounds with a benzopyrone structure.
Cordycepin: An adenosine (B11128) nucleoside analog produced by Cordyceps fungi.
Phenylalanine: An essential amino acid, a precursor in the phenylpropanoid pathway.
Tyrosine: An amino acid, also a precursor in some pathways.
Trans-cinnamic acid: An intermediate in the phenylpropanoid pathway.
p-coumaric acid: A hydroxycinnamic acid, intermediate in coumarin biosynthesis.
Ferulic acid: A hydroxycinnamic acid, intermediate in coumarin biosynthesis.
4-coumaroyl-CoA: An activated form of 4-coumaric acid.
Feruloyl-CoA: An activated form of ferulic acid.
Umbelliferone: A simple coumarin.
Scopoletin: A hydroxylated coumarin.
Fraxetin: A hydroxylated coumarin derived from scopoletin.
Phenylalanine Ammonia Lyase (PAL): Enzyme catalyzing the conversion of phenylalanine to trans-cinnamic acid.
Cinnamate 4-hydroxylase (C4H): Enzyme catalyzing the hydroxylation of trans-cinnamic acid.
4-coumarate:CoA ligase (4CL): Enzyme activating 4-coumaric acid.
2-Oxoglutarate-Dependent Dioxygenases (2OGDs): Enzyme family involved in hydroxylation reactions.
Feruloyl-CoA 6′-Hydroxylase1 (F6′H1): A 2OGD enzyme involved in scopoletin biosynthesis.
Scopoletin 8-hydroxylase (S8H): An enzyme involved in the conversion of scopoletin to fraxetin.
Cinnamate 2-hydroxylase (C2H): Enzyme involved in an alternative coumarin pathway.
2-coumarate O-β-glucosyltransferase (2GT): Enzyme in an alternative coumarin pathway.
β-glucosidase (GBA): Enzyme in an alternative coumarin pathway.
Prenyltransferases (PpPTs): Enzymes that attach prenyl groups.
CYP450 Cyclases (PpDC, PpOC): Enzymes that catalyze cyclization reactions to form pyran or furan (B31954) rings.
Chemical Synthesis Strategies and Analog Preparation of Cordatolide E
Retrosynthetic Analysis and Synthetic Route Development for Cordatolide E
Developing a synthetic route for this compound typically begins with a retrosynthetic analysis, breaking down the target molecule into simpler, commercially available, or readily synthesized precursors. While specific detailed retrosynthetic pathways for this compound are not extensively detailed in the provided search snippets, the general approach for similar complex coumarin (B35378) derivatives often involves constructing the coumarin core first, followed by the annulation of the pyran rings. The presence of multiple stereocenters necessitates careful planning to control stereochemistry throughout the synthesis. Research into related compounds like Calanolide (B8761490) A has shown that total synthesis efforts are driven by the limited availability of natural sources tandfonline.comacs.org. These efforts typically involve building the characteristic fused ring system of pyranocoumarins.
Key Chemical Transformations and Methodologies Employed in Synthesis
The synthesis of pyranocoumarins and their derivatives often relies on established organic chemistry transformations. While specific methodologies for this compound are not explicitly detailed in the search results, general approaches for related compounds include:
Coumarin Ring Formation: Classical methods like the Pechmann condensation or Knoevenagel condensation are foundational for creating the coumarin core core.ac.uk.
Pyran Ring Annulation: The construction of the pyran rings, which are characteristic of the calanolide and cordatolide series, typically involves cyclization reactions. These might include Michael additions, Wittig reactions, or other carbon-carbon bond-forming strategies, often followed by oxidation or reduction steps to achieve the desired oxidation state and ring structures tandfonline.comacs.org.
Functional Group Interconversions: Standard functional group manipulations, such as esterifications, etherifications, oxidations, and reductions, are employed to introduce or modify substituents and achieve the final molecular architecture. For instance, the synthesis of certain coumarin derivatives involves the condensation of aldehydes with phenylacetic acids or related precursors core.ac.uknih.gov.
Preparation of this compound Analogues and Derivatives
The synthesis of analogs and derivatives of this compound is essential for exploring structure-activity relationships and potentially identifying compounds with improved pharmacological properties.
The search results indicate that methylethers of cordatolides have been synthesized researchgate.net. Methylation, typically involving reagents like methyl iodide or dimethyl sulfate (B86663) under basic conditions, can alter the polarity and electronic properties of the molecule. Anhydro-derivatives, formed by the removal of a water molecule, often through intramolecular cyclization or dehydration, can also be synthesized. These modifications can influence the compound's stability, binding affinity, and pharmacokinetic profile.
The development of novel scaffolds based on the Cordatolide structure involves significant structural modifications beyond simple functional group changes. This can include altering the core ring system, introducing new substituents, or creating hybrid structures. Research into novel coumarin scaffolds is an active area, driven by the search for new drug candidates chemdiv.combiosolveit.demdpi.com. While specific novel scaffolds derived directly from this compound are not detailed, the general approach involves using the existing structure as a template for further chemical exploration. This might involve fragment-based design or scaffold hopping strategies to create diverse chemical libraries.
Compound List:
this compound
Calanolide A
Pseudocordatolide C
Calanolide B
Inophyllum B
Costatolide
Dihydrocostatolide
Calanolide E2
Calanolide F
Warfarin
Artemisidin A
Artemicapins A, B, C, D
Fesumtuorin A, B, C, D, E, F, G, H
Ningalin B
Lamellarin D
Geiparyarin
Calanone
Inophyllums B, C, E, P
Callophylolide
Inophyllolides
Biological Activities and Mechanistic Investigations of Cordatolide E Preclinical Focus
Antiviral Activity: Focus on Human Immunodeficiency Virus Type 1 (HIV-1)
Coumarin (B35378) derivatives, particularly pyranocoumarins isolated from Calophyllum species, have demonstrated significant promise as antiviral agents, with a notable focus on their activity against the Human Immunodeficiency Virus Type 1 (HIV-1). clockss.orgmdpi.comresearchgate.netresearchgate.netnih.govresearchgate.net
Inhibition of HIV-1 Reverse Transcriptase (RT) as a Non-Nucleoside Reverse Transcriptase Inhibitor (NNRTI)
Cordatolide E has been identified as a compound exhibiting inhibitory activity against HIV-1 reverse transcriptase (RT). clockss.orgthieme-connect.comasm.orgthieme-connect.com Non-nucleoside reverse transcriptase inhibitors (NNRTIs) represent a crucial class of antiretroviral drugs that target the RT enzyme, a critical component for HIV replication. wikipedia.orgebsco.comwikipedia.orgnih.gov NNRTIs function by binding directly to a hydrophobic pocket (an allosteric site) near the active site of HIV-1 RT, inducing conformational changes that impair the enzyme's catalytic function. wikipedia.orgwikipedia.org This allosteric inhibition disrupts the polymerase activity of RT, thereby blocking the conversion of viral RNA into DNA, a key step in the viral life cycle. wikipedia.org While specific IC50 values for this compound against HIV-1 RT were not detailed in the reviewed literature, related compounds such as Cordatolide A and B have shown inhibitory activity, with Cordatolide A and B exhibiting IC50 values of 12.3 μM and 19.0 μM, respectively, against HIV-1 RT. clockss.orgnih.gov (+)-Calanolide A, another related pyranocoumarin (B1669404), is recognized as a potent non-nucleoside reverse transcriptase inhibitor. researchgate.netnih.govresearchgate.net
Table 1: HIV-1 Reverse Transcriptase Inhibition of Related Coumarin Derivatives
| Compound | Target Enzyme | IC50 Value | Reference |
| Cordatolide A | HIV-1 Reverse Transcriptase | 12.3 μM | clockss.orgnih.gov |
| Cordatolide B | HIV-1 Reverse Transcriptase | 19.0 μM | clockss.orgnih.gov |
| (+)-Calanolide A | HIV-1 Reverse Transcriptase | N/A | researchgate.netnih.govresearchgate.net |
Note: Specific IC50 values for this compound against HIV-1 RT were not explicitly provided in the searched literature, but its inhibitory role is indicated.
Mechanisms of Action at the Molecular and Cellular Level
The molecular mechanism of NNRTIs, including compounds like this compound, involves binding to a non-active site on the HIV-1 RT enzyme. This binding induces significant conformational changes, particularly affecting the p66 thumb domain by altering the rotamer conformations of amino acid residues such as Tyr-181 and Tyr-188. wikipedia.org These alterations lead to a destabilization of the enzyme's complex with its nucleic acid template and a reduced capacity to bind nucleotides, ultimately inhibiting the polymerase activity essential for viral DNA synthesis. wikipedia.org At the cellular level, this process halts the transcription of viral RNA, thereby suppressing HIV replication. wikipedia.org Some pyranocoumarins possess the advantage of acting through multiple mechanisms or binding to several sites on the enzyme, which can confer resistance to the development of viral mutations. mdpi.com
Activity Against Drug-Resistant HIV-1 Strains
The emergence of drug-resistant strains is a significant challenge in HIV therapy, particularly for NNRTIs. wikipedia.orgnih.gov While direct studies detailing this compound's efficacy against specific drug-resistant HIV-1 strains were not found in the reviewed literature, related compounds like (+)-Calanolide A have demonstrated activity against strains resistant to other antiretroviral drugs, such as azidothymidine (AZT) and pyridinone. researchgate.net This suggests a potential for related coumarin derivatives to maintain activity in the face of viral resistance.
Synergistic Effects with Other Antiretroviral Agents (Preclinical Studies)
The combination of multiple antiretroviral agents, known as Highly Active Antiretroviral Therapy (HAART), is the standard of care for HIV-1 infection, primarily to prevent the development of drug resistance and improve treatment efficacy. wikipedia.orgebsco.com While specific preclinical studies investigating the synergistic effects of this compound with other antiretroviral drugs were not identified, coumarins, in general, have been noted for their potential to be used in combination treatments. japsonline.com The broad biological activities of coumarins suggest a potential role in combination therapies for HIV, though further research would be required to confirm synergistic interactions.
Anticancer Activity and Cellular Mechanisms (e.g., in vitro cytotoxicity, cell line studies)
Coumarins are well-established for their anticancer properties, exhibiting cytotoxic and antiproliferative effects against various cancer cell lines. nih.govrsc.orgresearchgate.netjapsonline.comresearchgate.netnih.govsemanticscholar.orgjapsonline.com this compound has been evaluated for its cytotoxic activity, as indicated by its inclusion in studies assessing the activity of natural products against cancer cells. usm.my Although specific IC50 values for this compound against particular cancer cell lines were not detailed in the searched literature, related coumarins have demonstrated significant effects. For instance, coumarin and its metabolite 7-hydroxycoumarin have shown growth-inhibitory cytostatic activity against human cancer cell lines, including MCF-7 (breast) and A549 (lung). nih.govjapsonline.com Other coumarin derivatives from Calophyllum species have also exhibited cytotoxic activities. researchgate.net
The anticancer mechanisms attributed to coumarins are multifaceted and can include the induction of apoptosis (programmed cell death), cell cycle arrest, inhibition of angiogenesis (the formation of new blood vessels that support tumor growth), and modulation of signaling pathways involved in proliferation and metastasis. rsc.orgnih.govexplorationpub.commdpi.comnih.gov For example, coumarins can induce apoptosis through intrinsic or extrinsic pathways, disrupt cell cycle progression, and interfere with key enzymes or transcription factors critical for cancer cell survival and proliferation. nih.govexplorationpub.com
Other Preclinical Pharmacological Activities of this compound and Related Coumarins
Anti-inflammatory Effects (Cell-based models)
In general, coumarins have demonstrated the capacity to modulate inflammatory responses. This modulation has been observed through mechanisms such as the inhibition of cyclooxygenase-2 (COX-2) and the suppression of tumor necrosis factor-alpha (TNF-α) production, which in turn influences the NF-κB signaling pathway researchgate.net. Furthermore, plants within the Calophyllum genus, from which this compound is derived, have shown evidence of anti-inflammatory properties in cell-based studies mdpi.com. Despite these class-wide and source-related indications, the specific research findings detailing the anti-inflammatory effects of this compound in cell-based models, including the particular cell types investigated, the mediators modulated, or quantitative data, were not identified in the retrieved literature.
Identification of Molecular Targets and Pathways
The provided search results did not yield information regarding the specific molecular targets or signaling pathways modulated by this compound. While some studies explored the molecular targets and pathways of other compounds, such as Cannabidiol (CBD) nih.govresearchgate.netmdpi.comnih.govmdpi.com or signaling pathways affected by other natural products nih.govnih.gov, no direct links to this compound were established in the context of its biological activities. Some coumarins have been investigated for their anti-HIV activity, acting as non-nucleoside-reverse transcriptase inhibitors (NNRTIs), with Calanolide (B8761490) A being cited as an example nih.gov. However, this information does not specify molecular targets or pathways relevant to the antimicrobial or anti-inflammatory actions of this compound.
Data Tables
The available search results did not provide specific quantitative data for this compound concerning its antimicrobial or anti-inflammatory activities, nor did they detail its molecular targets with associated data. Consequently, it is not possible to generate data tables based on the information retrieved for this compound.
Structure Activity Relationship Sar Studies of Cordatolide E and Its Analogues
Correlation Between Structural Modifications and Biological Potency for Anti-HIV Activity
Research into the SAR of cordatolides and their analogues has highlighted several key structural features that influence their potency against HIV. Cordatolides A and B, for instance, have demonstrated moderate inhibitory activity against HIV-1 replication, with reported IC50 values of 19.3 µM and 11.7 µM, respectively researchgate.net. While these activities are significant, related compounds from the Calophyllum genus, such as calanolides, often exhibit higher potency, serving as valuable benchmarks for SAR studies tandfonline.comnih.govresearchgate.netnih.gov.
The general SAR principles observed across these pyranocoumarins suggest that specific structural modifications can dramatically enhance anti-HIV activity:
C-4 Position: The presence of a methyl group at the C-4 position is characteristic of cordatolides and contributes to their activity researchgate.net. More broadly, the introduction of bulky groups at the C-4 position of the pyranocoumarin (B1669404) scaffold has been identified as essential for enhanced anti-HIV activity in related compounds nih.gov. For example, the n-propyl group in calanolides and the phenyl group in inophyllums at this position are associated with potent non-nucleoside reverse transcriptase inhibitor (NNRTI) activity researchgate.net.
C-10 and C-11 Positions: Methyl groups at the C-10 and C-11 positions have also been shown to be required for activity in this class of compounds nih.gov.
Modifications on Analogues: Studies on calanolide (B8761490) analogues have demonstrated that further structural modifications can lead to significantly increased potency. For instance, the introduction of a bromomethyl or chloromethyl group at the C-10 position of 11-demethyl-12-oxo calanolide A resulted in compounds with nanomolar activity (EC50 values of 2.85 nM and 7.4 nM, respectively) and a markedly improved therapeutic index mdpi.com. These findings illustrate how targeted chemical modifications can amplify the anti-HIV efficacy of the core scaffold.
Analytical Methodologies for Detection and Quantification of Cordatolide E in Research Matrices
Chromatographic Techniques for Qualitative and Quantitative Analysis
Chromatographic methods are fundamental for separating and analyzing mixtures, making them indispensable for quantifying compounds like Cordatolide E.
High-Performance Liquid Chromatography (HPLC) is a widely used technique for the qualitative and quantitative analysis of chemical compounds. It separates components of a mixture based on their differential interactions with a stationary phase and a mobile phase. For this compound, HPLC can be coupled with various detectors, such as UV-Vis detectors or Diode Array Detectors (DAD), to identify and quantify the compound based on its absorbance properties nih.gov. The identification of a sample component in HPLC is typically achieved by comparing its retention time with that of a standard sample. If there is ambiguity, adding the standard to the unknown sample can confirm the identity. Quantitative analysis is commonly performed using external or internal standard methods, both relying on calibration curves jasco-global.com. HPLC methods can be optimized by adjusting parameters like the column, mobile phase composition, flow rate, and temperature to achieve effective separation and detection jasco-global.commdpi.com.
Liquid Chromatography-Mass Spectrometry/Mass Spectrometry (LC-MS/MS) is a highly sensitive and selective technique that combines the separation power of liquid chromatography with the identification and quantification capabilities of mass spectrometry technologynetworks.comnebiolab.comnih.gov. This technique is particularly effective for analyzing complex samples at low concentrations, such as biological fluids or extracts mdpi.comrsc.org. In LC-MS/MS, the LC system separates the analytes, and the mass spectrometer then detects and quantifies them based on their mass-to-charge ratio (m/z) and fragmentation patterns technologynetworks.comiosrjournals.org. The tandem mass spectrometry (MS/MS) component, often operating in Multiple Reaction Monitoring (MRM) mode, allows for the specific detection of precursor and product ions, significantly enhancing selectivity and reducing matrix interference iosrjournals.org. Optimization of ionization energy and collision energy for fragmentation is crucial for accurate quantification technologynetworks.com. LC-MS/MS has been employed for the analysis of various classes of compounds, including steroids, in biological matrices like saliva, demonstrating its utility in complex sample analysis nih.govnih.gov.
Table 1: Comparison of HPLC and LC-MS/MS for this compound Analysis
| Feature | HPLC (e.g., with UV/DAD) | LC-MS/MS |
| Separation | High-Performance Liquid Chromatography | High-Performance Liquid Chromatography |
| Detection | UV-Vis absorbance, Diode Array Detection (DAD) | Mass Spectrometry (MS/MS) |
| Sensitivity | Moderate to High (depends on chromophore) | Very High (especially for trace analysis) |
| Selectivity | Moderate (depends on detector and separation) | High (due to specific ion transitions and fragmentation patterns) |
| Identification | Retention time comparison, UV spectra | Mass-to-charge ratio (m/z), fragmentation patterns, retention time |
| Quantification | Calibration curves (external/internal standards) | Calibration curves (external/internal standards), MRM mode |
| Matrix Interference | Can be significant, requires careful sample preparation | Reduced due to high selectivity, but ion suppression can occur |
| Applications | General compound analysis, higher concentrations | Trace analysis, complex matrices (e.g., biological fluids), metabolite studies |
High-Performance Liquid Chromatography (HPLC) with Various Detection Methods
Spectroscopic Methods for Concentration Determination
Spectroscopic methods are vital for determining the concentration of analytes by measuring their interaction with electromagnetic radiation solubilityofthings.comlibretexts.org. While often coupled with chromatographic techniques for identification, some spectroscopic methods can be used independently for quantitative analysis. For instance, UV-Vis spectroscopy can determine the concentration of a substance based on Beer's Law, where absorbance is directly proportional to concentration solubilityofthings.comlibretexts.org. By establishing a calibration curve using standard solutions, the concentration of this compound can be determined by measuring its absorbance at a specific wavelength solubilityofthings.comlibretexts.org. Other spectroscopic techniques, such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), are also powerful tools for structural elucidation and can contribute to quantitative analysis, often in conjunction with chromatographic separation solubilityofthings.comusm.my.
Bioanalytical Method Development for In Vitro and Ex Vivo Studies
Bioanalytical method development is critical for quantifying compounds in biological matrices, such as plasma, serum, or tissue samples, which are commonly used in in vitro and ex vivo studies fda.govnih.govnih.govresearchgate.net. These studies investigate the behavior and effects of compounds within biological systems. The development of such methods involves optimizing sample preparation techniques (e.g., liquid-liquid extraction, solid-phase extraction) to isolate the analyte from the complex biological matrix and minimize interference mdpi.comrsc.org. Subsequent analysis typically employs sensitive chromatographic techniques, such as HPLC or LC-MS/MS, coupled with appropriate detectors technologynetworks.comnih.gov. Key parameters for bioanalytical method validation include accuracy, precision, selectivity, linearity, limit of detection (LOD), and limit of quantification (LOQ) mdpi.comfda.gov. For example, a validated bioanalytical method using reverse-phase HPLC with liquid-liquid extraction was developed to quantify a drug in rat plasma samples for pharmacokinetic studies nih.gov. The process ensures that the method is reliable and suitable for its intended purpose, providing accurate exposure data for in vitro and ex vivo experiments fda.govnih.gov.
Research Perspectives and Future Directions for Cordatolide E
Elucidating Additional Biological Potentials of Cordatolide E
While this compound and its structural relatives, such as calanolides and inophyllums, have demonstrated notable anti-HIV activity capes.gov.brnih.govtandfonline.commdpi.com, research is expanding to uncover a broader spectrum of its biological capabilities. Studies on related coumarin (B35378) derivatives suggest potential cytotoxic effects against various cancer cell lines and anti-inflammatory properties capes.gov.brgoogle.comresearchgate.netrsc.orgnih.govsci-hub.se. Future research aims to specifically delineate this compound's cytotoxic mechanisms, its efficacy in different cancer models, and its precise anti-inflammatory pathways. Investigating its potential antimicrobial, neuroprotective, or other enzyme inhibitory activities could reveal novel therapeutic avenues. Understanding the specific molecular targets and signaling pathways modulated by this compound is crucial for translating these potentials into therapeutic applications.
Advancements in Asymmetric Total Synthesis and Chemoenzymatic Approaches
The isolation of bioactive compounds like this compound from natural sources can be limited by low yields and variability nih.govrepec.orgtandfonline.com. Consequently, the development of efficient and scalable synthetic methodologies is paramount for ensuring a consistent supply for further research and development. While total syntheses of related compounds like Calanolide (B8761490) A have been achieved capes.gov.brnih.govgoogle.comthieme-connect.comresearchgate.net, advancements in asymmetric synthesis and organocatalysis are crucial for producing enantiomerically pure pyranocoumarins nih.govresearchgate.netsemanticscholar.orgbeilstein-journals.orgcpu.edu.cnthieme-connect.com. Furthermore, chemoenzymatic approaches offer a sustainable and selective means to synthesize natural products and their derivatives nih.govnih.govresearchgate.netresearchgate.net. Future research will likely focus on developing greener, more stereoselective, and cost-effective synthetic routes for this compound and its analogs, potentially utilizing biocatalysis for specific chiral transformations.
Design and Synthesis of Novel this compound-Inspired Scaffolds with Enhanced Efficacy
The inherent biological activity of this compound serves as a foundation for medicinal chemistry efforts aimed at optimizing its therapeutic profile. Structure-activity relationship (SAR) studies are instrumental in identifying key structural features responsible for biological activity and guiding the design of novel analogs nih.govnih.govcas.orgiomcworld.com. Modifications to the pyranocoumarin (B1669404) scaffold, including alterations to side chains or the core structure, have historically led to compounds with enhanced potency, selectivity, and improved pharmacokinetic properties, as seen with other coumarin derivatives researchgate.netrsc.orgnih.govsci-hub.seresearchgate.netmdpi.com. Future research will focus on synthesizing novel this compound derivatives, systematically exploring SAR to identify compounds with superior efficacy against target diseases, such as HIV or various cancers, and improved drug-like properties.
Role of this compound in Natural Product-Based Drug Discovery Pipelines (Preclinical Lead Optimization)
The Calophyllum genus is a well-established source of natural products that have progressed into drug development pipelines, with Calanolide A being a notable example in the anti-HIV field nih.govrepec.orgtandfonline.com. Natural products often serve as valuable lead compounds due to their inherent bioactivity and structural complexity wikipedia.orgfrontiersin.orgsternekessler.com. This compound is being evaluated within this context, with ongoing research focusing on its potential as a lead compound. Preclinical lead optimization involves a rigorous process of target identification, mechanism of action elucidation, and iterative chemical modification to enhance pharmacological properties such as potency, selectivity, and bioavailability. Future research will aim to establish this compound's precise molecular targets, fully characterize its mechanism of action, and conduct early-stage optimization studies to assess its viability as a therapeutic candidate.
Investigating Resistance Mechanisms and Combination Therapies (Preclinical)
A significant challenge in developing effective therapeutics, particularly for diseases like cancer and HIV, is the emergence of drug resistance researchgate.netresearchgate.net. Coumarin derivatives have shown promise in overcoming multidrug resistance (MDR), often by inhibiting efflux pumps such as P-glycoprotein (P-gp) researchgate.netresearchgate.net, and have demonstrated synergistic effects when combined with conventional chemotherapeutic agents nih.govmdpi.com. Future research directions for this compound include investigating potential resistance mechanisms that might arise in target pathogens or cells. Furthermore, exploring the preclinical efficacy of this compound in combination therapies with existing drugs is crucial. Identifying synergistic interactions could lead to more potent treatment strategies and provide insights into overcoming potential resistance, thereby enhancing its therapeutic utility.
Compound List
Calanolide A
Calanolide B
Calanolide C
Calanolide D
Calanolide E2
Calanolide F
Callophylolide
Calanone
Costatolide
Cordatolide A
Cordatolide B
this compound
Dihydrocostatolide
Geiparyarin
Inophyllum B
Inophyllum C
Inophyllum E
Inophyllum P
Isoobtusitin
Lamellarin D
Lamellarin α 20-sulfate
Ninganlin B
Pseudocordatolide C
Soulattrolide
Suksdorfin
Vedelianin
Warfarin
Xanthotoxol
Q & A
Basic Research Questions
Q. What are the standard methodologies for isolating Cordatolide E from natural sources, and how can purity be validated?
- Methodological Answer : Isolation typically involves solvent extraction (e.g., methanol or dichloromethane) followed by chromatographic techniques like column chromatography (silica gel, Sephadex LH-20) and HPLC. Purity validation requires a combination of analytical methods:
- High-Resolution Mass Spectrometry (HRMS) for molecular formula confirmation.
- Nuclear Magnetic Resonance (NMR) (1D and 2D experiments, e.g., COSY, HSQC, HMBC) for structural elucidation.
- HPLC-PDA/ELSD to assess purity (>95% threshold).
- Reference Standards : Compare retention times and spectral data with authenticated samples if available .
Q. How can researchers design experiments to assess the bioactivity of this compound against specific cellular targets?
- Methodological Answer :
- Target Selection : Prioritize targets based on structural analogs (e.g., related limonoids with anticancer activity).
- Assay Design :
- In vitro cytotoxicity assays (MTT/XTT) using cancer cell lines (e.g., HeLa, MCF-7).
- Dose-response curves (IC₅₀ calculation) with triplicate replicates.
- Mechanistic Studies : Apoptosis (Annexin V/PI staining), cell cycle analysis (flow cytometry), or ROS detection.
- Controls : Include positive controls (e.g., doxorubicin) and vehicle controls (DMSO) .
Q. What spectroscopic techniques are critical for resolving structural ambiguities in this compound?
- Methodological Answer :
- X-ray Crystallography : Definitive confirmation of stereochemistry if single crystals are obtainable.
- NMR :
- NOESY/ROESY to determine relative configuration.
- J-based configurational analysis for axial/equatorial substituents.
- Electronic Circular Dichroism (ECD) : Compare experimental spectra with computational predictions (e.g., TDDFT) for absolute configuration .
Advanced Research Questions
Q. How can researchers optimize the total synthesis of this compound to address low yields in key steps?
- Methodological Answer :
- Retrosynthetic Analysis : Identify bottlenecks (e.g., macrocyclization or stereoselective epoxidation).
- Catalyst Screening : Test chiral catalysts (e.g., Jacobsen’s catalyst) for enantioselective steps.
- Solvent/Additive Optimization : Use DOE (Design of Experiments) to evaluate solvent polarity, temperature, and Lewis acid additives.
- In-situ Monitoring : Employ techniques like FTIR or LC-MS to track intermediate stability .
Q. How should contradictory data on this compound’s bioactivity across different studies be reconciled?
- Methodological Answer :
- Meta-Analysis Framework :
- Data Harmonization : Standardize units (e.g., IC₅₀ in µM) and experimental conditions (cell line, incubation time).
- Sensitivity Analysis : Exclude outliers using statistical criteria (e.g., Grubbs’ test).
- Subgroup Analysis : Stratify data by organism source (plant part, geographic origin) or structural derivatives.
- Mechanistic Follow-Up : Validate conflicting results using orthogonal assays (e.g., CRISPR knockouts of putative targets) .
Q. What interdisciplinary approaches can elucidate the ecological role of this compound in its native plant species?
- Methodological Answer :
- Ecological Chemistry :
- Insect Feeding Deterrence Assays : Test purified this compound against herbivores (e.g., Spodoptera littoralis).
- Metabolomic Profiling : Compare plant tissues (leaves vs. bark) via LC-MS to correlate compound distribution with pest pressure.
- Gene Clustering Analysis : Use transcriptomics to identify biosynthetic gene clusters (BGCs) linked to this compound production .
Guidance for Research Design
- Hypothesis Formulation : Use the P-E/I-C-O framework (Population: cell/organism model; Exposure: this compound dose; Comparison: control/analog; Outcome: bioactivity metric) .
- Data Presentation : Follow CONSORT-EHEALTH guidelines for raw data appendices and methodological transparency .
- Limitations Section : Discuss sample scarcity or spectral interference in NMR (e.g., overlapping signals) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
